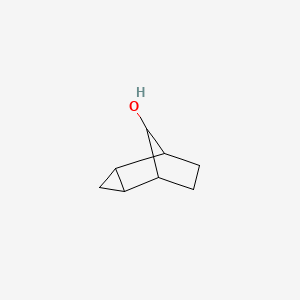

Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti-

Description

Historical Development of Polycyclic Alkane Chemistry

The exploration of polycyclic alkanes dates back to the late 19th and early 20th centuries, with initial studies focusing on naturally occurring terpenes and steroids. These early investigations laid the groundwork for understanding the fundamental principles of ring systems. The mid-20th century saw a surge in interest in strained polycyclic systems, driven by a desire to understand the limits of chemical bonding and the consequences of distorting ideal bond angles. The synthesis of highly strained molecules like cubane (B1203433) and adamantane (B196018) challenged existing theories and spurred the development of new synthetic methodologies. The tricyclo[3.2.1.0]octane skeleton, a less symmetrical and more complex system, emerged as a target of interest due to its unique combination of a bicyclo[2.2.1]heptane (norbornane) core fused with a cyclopropane (B1198618) ring. Early synthetic efforts often involved carbene or carbenoid additions to norbornene derivatives, a method that provided access to the basic tricyclic framework and allowed for the initial exploration of its chemistry.

Significance of Tricyclic Systems in Mechanistic Organic Chemistry

Tricyclic systems, particularly those containing strained rings like the tricyclo[3.2.1.02,4]octane framework, have played a crucial role in advancing our understanding of reaction mechanisms. The rigid and well-defined geometry of these molecules provides a unique platform to study the electronic and steric effects that govern chemical transformations.

One of the most significant areas of investigation has been the study of solvolysis reactions, where the departure of a leaving group leads to the formation of a carbocation intermediate. The solvolytic behavior of derivatives of tricyclo[3.2.1.02,4]octan-8-ol has been of particular interest. smolecule.com The strategic placement of the cyclopropyl (B3062369) group in relation to the developing positive charge at the C-8 position can lead to dramatic rate accelerations and unique rearrangement products. This phenomenon, known as neighboring group participation or anchimeric assistance, highlights the ability of the cyclopropane ring's Walsh orbitals to stabilize a nearby carbocation. The study of these reactions has provided invaluable data on the nature of non-classical carbocations and the intricate details of reaction pathways in complex molecular systems. smolecule.com

Structural Peculiarities of the Tricyclo[3.2.1.02,4]octane Framework

The tricyclo[3.2.1.02,4]octane skeleton is defined by its fused ring system, which imposes significant geometric constraints and results in a molecule with high internal energy. This inherent strain is the source of its unique chemical and physical properties.

Ring Strain and Hybridization Effects

The fusion of a three-membered cyclopropane ring onto the bicyclo[2.2.1]heptane framework results in substantial ring strain. smolecule.com Computational analyses have estimated the total strain energy of the tricyclo[3.2.1.02,4]octane system to be in excess of 30 kcal/mol. smolecule.com This high strain energy is a composite of angle strain, torsional strain, and transannular strain.

Angle strain arises from the deviation of bond angles from their ideal values. In the cyclopropane portion of the molecule, the internal C-C-C bond angles are compressed to approximately 60°, a significant departure from the ideal sp³ tetrahedral angle of 109.5°. This severe angle distortion leads to inefficient orbital overlap and weaker, more reactive carbon-carbon bonds. The bridgehead carbon atoms of the norbornane (B1196662) framework are also forced into non-ideal geometries. smolecule.com

These geometric distortions necessitate a re-hybridization of the carbon atomic orbitals. The carbon atoms in the cyclopropane ring exhibit increased p-character in their C-C bonding orbitals to accommodate the acute bond angles, which in turn imparts some olefin-like character to the cyclopropyl group. ubc.ca This hybridization effect is central to understanding the reactivity of the tricyclo[3.2.1.02,4]octane framework, particularly its propensity to undergo ring-opening reactions that relieve strain.

| Property | Value |

| Molecular Formula | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol |

| Estimated Strain Energy | >30 kcal/mol |

Stereochemical Complexity and Isomerism

The tricyclic nature and the presence of multiple stereocenters in the tricyclo[3.2.1.02,4]octane framework lead to a rich stereochemical landscape. For a substituted derivative like tricyclo[3.2.1.02,4]octan-8-ol, several stereoisomers are possible. The nomenclature used to describe these isomers, such as endo, exo, syn, and anti, refers to the relative orientation of substituents on the bicyclic core.

In the context of tricyclo[3.2.1.02,4]octan-8-ol, the terms relate to the position of the hydroxyl group at C-8 and the orientation of the cyclopropane ring relative to the five-membered ring of the norbornane system.

endo and exo : These terms describe the stereochemistry at the C-8 position. The endo position is on the same side of the six-membered ring as the shorter, one-carbon bridge, while the exo position is on the opposite side.

syn and anti : These terms describe the orientation of the cyclopropane ring relative to the C-8 substituent. In the syn isomer, the cyclopropane ring and the C-8 substituent are on the same side of the cyclopentane (B165970) ring of the norbornane core. In the anti isomer, they are on opposite sides.

The specific stereoisomer, Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- , therefore, has the hydroxyl group in the endo position and the cyclopropane ring in the anti position relative to the hydroxyl group. This precise spatial arrangement of functional groups and strained rings is crucial in determining the molecule's reactivity, particularly in reactions where neighboring group participation is possible. researchgate.net

| Isomer of Tricyclo[3.2.1.02,4]octan-8-ol | Hydroxyl Group Position | Cyclopropane Ring Position |

| endo-anti | endo | anti to -OH |

| endo-syn | endo | syn to -OH |

| exo-anti | exo | anti to -OH |

| exo-syn | exo | syn to -OH |

Research Landscape and Challenges for Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti-

The unique structural and stereochemical features of Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- have made it a subject of academic interest, primarily in the field of mechanistic organic chemistry. Research has largely focused on its synthesis and solvolytic reactivity as a means to probe the electronic properties of strained ring systems.

Synthesis: The synthesis of specific stereoisomers of tricyclo[3.2.1.02,4]octan-8-ol presents a significant challenge. Stereoselective synthesis is often required to isolate the desired isomer from a mixture of products. The synthesis of the endo isomers, in particular, has historically been more challenging than that of the exo isomers. One reported route to the endo alcohols involves a Diels-Alder reaction of 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene (B1329435) with cyclopropene (B1174273), followed by dechlorination, hydrogenation, and reduction of the resulting ketone. This multi-step process can lead to a mixture of endo-syn and endo-anti alcohols, necessitating chromatographic separation. ubc.ca

Reactivity and Mechanistic Studies: As mentioned earlier, the solvolysis of derivatives of Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- has been a key area of investigation. Studies on the solvolysis of its p-nitrobenzoate ester have shown that it undergoes rearrangement to exclusively form endo-tricyclo[5.1.0.04,8]oct-3-yl products. smolecule.comacs.org This high degree of stereospecificity is strong evidence for a concerted reaction mechanism involving anchimeric assistance from the cyclopropane ring.

Challenges and Future Directions: A primary challenge in the study of Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- is the difficulty of its synthesis. The development of more efficient and stereoselective synthetic routes would facilitate further investigation into its chemical properties and potential applications. While much of the research on this compound has been fundamental in nature, its unique three-dimensional structure and inherent reactivity could make it a valuable building block in the synthesis of more complex molecules, potentially in the fields of medicinal chemistry or materials science. smolecule.com However, the practical application of this compound is currently limited by the challenges associated with its preparation. Future research may focus on developing catalytic methods for the stereoselective synthesis of this and related tricyclic systems, which could open up new avenues for their use in applied chemical research.

Structure

3D Structure

Properties

CAS No. |

90410-26-7 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

tricyclo[3.2.1.02,4]octan-8-ol |

InChI |

InChI=1S/C8H12O/c9-8-4-1-2-5(8)7-3-6(4)7/h4-9H,1-3H2 |

InChI Key |

KKIDVQSXZVWGTL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C3CC3C1C2O |

Origin of Product |

United States |

Synthetic Methodologies for Tricyclo 3.2.1.02,4 Octan 8 Ol, Endo Anti and Its Stereoisomers

Retrosynthetic Analysis of the Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti- Skeleton

A retrosynthetic analysis of the tricyclo[3.2.1.02,4]octan-8-ol skeleton identifies several key disconnections that simplify the target molecule into more readily available starting materials. The most logical disconnections involve cleaving the most strained components of the molecule, namely the cyclopropane (B1198618) ring and the bridged bicyclic system.

Cyclopropane Disconnection: A primary retrosynthetic step is the opening of the three-membered ring. This transforms the tricyclo[3.2.1.02,4]octane system back to a bicyclo[2.2.1]heptene (norbornene) derivative. This suggests that a cyclopropanation reaction, such as the Simmons-Smith reaction, would be a viable forward synthetic step.

Bicyclo[3.2.1]octane Core Disconnection: The bicyclo[3.2.1]octane core can be disconnected via a retro-Diels-Alder reaction. This approach envisions the six-membered ring being formed from the cycloaddition of a diene and a dienophile. For the tricyclo[3.2.1.02,4]octane system, this translates to a retro-[4+2] cycloaddition involving cyclopropene (B1174273) and a cyclopentadiene (B3395910) derivative.

Functional Group Interconversion: The alcohol at the C-8 position can be retrosynthetically derived from the corresponding ketone, tricyclo[3.2.1.02,4]octan-8-one. This points to a simple reduction as a final synthetic step, where stereochemical control is paramount to achieving the desired endo-anti- configuration.

These retrosynthetic pathways form the basis for the synthetic strategies discussed in the following sections.

Direct Synthesis Routes to Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti-

Several direct routes have been developed to construct the tricyclo[3.2.1.02,4]octane skeleton, leveraging cycloaddition reactions, intramolecular cyclizations, and transformations of existing tricyclic frameworks.

Cycloaddition reactions are powerful tools for rapidly building molecular complexity. Both intermolecular and intramolecular variants have been employed to assemble the tricyclo[3.2.1.02,4]octane core.

Diels-Alder Reaction: The [4+2] cycloaddition between a cyclopentadiene and cyclopropene is a classic approach to forming the endo-tricyclo[3.2.1.02,4]oct-6-ene skeleton. sci-hub.se Subsequent functionalization of the double bond can then lead to the desired saturated system.

[2+1] Cycloaddition (Cyclopropanation): The addition of a carbene or carbenoid to a norbornene derivative is a widely used method. The Simmons-Smith reaction, which utilizes a zinc carbenoid, is particularly effective for the cyclopropanation of olefins. acs.org For instance, the reaction of a 7-substituted norbornene can be directed by the substituent to achieve specific stereoselectivity in the cyclopropane ring formation. sci-hub.se

Intramolecular Diels-Alder Reaction: More sophisticated strategies involve intramolecular cycloadditions. A 5-vinyl-1,3-cyclohexadiene can undergo an intramolecular Diels-Alder reaction to form the tricyclo[3.2.1.02,7]octane skeleton, a close isomer of the target molecule. mdpi.comresearchgate.net While not directly forming the 2,4-cyclopropane bridge, these methods highlight the utility of cycloadditions in creating related caged structures that can potentially be rearranged.

| Cycloaddition Type | Reactants | Product Skeleton | Reference |

| Diels-Alder | Substituted Cyclopentadiene + Cyclopropene | endo-Tricyclo[3.2.1.02,4]oct-6-ene | sci-hub.se |

| Simmons-Smith | Bicyclo[2.2.1]heptene derivative + CH2I2/Zn(Cu) | Tricyclo[3.2.1.02,4]octane | sci-hub.seacs.org |

| Intramolecular Diels-Alder | 5-Vinyl-1,3-cyclohexadiene derivative | Tricyclo[3.2.1.02,7]octane | mdpi.comresearchgate.net |

Intramolecular cyclizations offer an efficient means of forming the compact tricyclic structure from appropriately designed acyclic or monocyclic precursors. These reactions often proceed with high regio- and stereoselectivity due to the conformational constraints of the tethered reacting groups.

Key strategies include:

Intramolecular Cyclopropanation: An intramolecular Simmons-Smith reaction of a precursor containing both an alkene and a gem-diiodide moiety can effectively form the cyclopropane ring within the bicyclic framework. sci-hub.se

Rearrangement Cascades: Complex cascades, such as a cyclopropanation followed by a homoquadricyclane rearrangement, have been utilized in the synthesis of related tricyclooctane systems. researchgate.net These methods can rapidly generate the core structure from simpler starting materials.

Radical Cyclization: While less common for this specific skeleton, radical cyclizations can be a powerful tool for forming C-C bonds and constructing polycyclic systems.

One of the most straightforward methods to obtain tricyclo[3.2.1.02,4]octan-8-ol is through the functional group transformation of a readily available precursor like tricyclo[3.2.1.02,4]octan-8-one. The ketone itself can be synthesized through various routes, including the oxidation of other alcohol stereoisomers or through cycloaddition pathways.

The reduction of the ketone to the alcohol is a critical step where stereochemistry is defined at the C-8 position. The choice of reducing agent determines the facial selectivity of the hydride attack, leading to different stereoisomers.

| Precursor | Reaction | Product | Notes |

| Tricyclo[3.2.1.02,4]octan-8-one | Reduction (e.g., with LiAlH4, NaBH4) | Tricyclo[3.2.1.02,4]octan-8-ol | The ratio of syn to anti alcohol products depends on the steric hindrance and the reducing agent used. |

| endo-Tricyclo[3.2.1.02,4]oct-6-ene | Hydroboration-Oxidation | Tricyclo[3.2.1.02,4]octan-6-ol | Provides access to isomers with functionality at different positions. researchgate.net |

Stereocontrolled Synthesis Approaches for Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti-

Achieving the specific endo-anti- stereochemistry of the target molecule requires precise control over the spatial arrangement of atoms during the synthesis. This is accomplished through diastereoselective and enantioselective methods.

The synthesis of a single stereoisomer from a racemic or achiral starting material is a hallmark of modern organic synthesis.

Diastereoselectivity: Diastereocontrol is often achieved through substrate control, where the existing stereocenters in the molecule direct the approach of a reagent to a specific face. For example, in the reduction of tricyclo[3.2.1.02,4]octan-8-one, the rigid, caged structure creates a sterically hindered concave face and a more accessible convex face. Hydride reagents will preferentially attack from the less hindered face, which can be exploited to favor the formation of one diastereomer over another. A stereocontrolled synthesis of tricyclo[3.2.1.02,4]octan-anti-8-ol has been reported, highlighting the feasibility of such selective reductions. acs.org

Enantioselectivity: To produce an enantiomerically pure product, either a chiral starting material must be used, or a chiral catalyst or auxiliary must be employed to differentiate between two enantiotopic faces or groups. Chiral catalysts, such as those based on transition metals with chiral ligands, are widely used in asymmetric Diels-Alder reactions and cyclopropanations. nih.govrsc.org For instance, an enantioselective synthesis of a tricyclooctane core, a key building block for natural products, was achieved in 95% enantiomeric excess (ee) using a diastereoselective Diels-Alder reaction as a key step. researchgate.net

| Method | Strategy | Outcome | Example Application | Reference |

| Diastereoselective Reduction | Steric hindrance of the tricyclic ketone directs hydride attack. | Preferential formation of the anti-alcohol. | Synthesis of Tricyclo[3.2.1.02,4]octan-anti-8-ol. | acs.org |

| Asymmetric Diels-Alder | Chiral Lewis acid catalyst. | Enantioenriched tricyclic core. | Construction of chiral building blocks for terpenoids. | researchgate.net |

| Kinetic Resolution | Chiral catalyst selectively reacts with one enantiomer of a racemic starting material. | Enantiomerically enriched product and unreacted starting material. | Asymmetric synthesis of complex tricyclo[3.2.2.0]nonenes from racemic norcaradienes. nih.govrsc.org |

Control of endo-anti- Stereochemistry

The synthesis of the endo-anti- stereoisomer of Tricyclo[3.2.1.02,4]octan-8-ol is a multi-step process that hinges on the stereocontrolled formation of an endo tricyclic ketone intermediate, followed by its reduction. ubc.ca A key strategy involves a Diels-Alder reaction between 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene (B1329435) and cyclopropene, which yields the endo adduct. ubc.ca

This initial adduct undergoes a series of transformations to afford the target precursor. The chlorine atoms are removed through dechlorination with metallic sodium, followed by catalytic hydrogenation of the resulting double bond to yield endo-8,8-dimethoxytricyclo[3.2.1.02,4]octane. ubc.ca Acidic hydrolysis of this ketal furnishes the pivotal endo-tricyclo[3.2.1.02,4]octan-8-one. ubc.ca

The final and critical step in achieving the endo-anti- stereochemistry is the reduction of this endo ketone. This reduction is not completely stereospecific and yields a mixture of the two endo alcohols: endo-syn- and endo-anti-Tricyclo[3.2.1.02,4]octan-8-ol. ubc.ca The separation of these stereoisomers is accomplished through preparative gas-liquid phase chromatography (glpc), which allows for the isolation of the pure endo-anti- isomer. ubc.ca

Synthesis of Functionally Modified Tricyclo[3.2.1.02,4]octan-8-ol Derivatives

To investigate the reactivity of the tricyclic system, particularly in solvolysis reactions, the hydroxyl group of Tricyclo[3.2.1.02,4]octan-8-ol and its stereoisomers is often converted into other functional groups, such as acetates and sulfonate esters.

Acetate (B1210297) Derivatives

The acetate derivatives of Tricyclo[3.2.1.02,4]octan-8-ol are commonly prepared for product analysis in solvolysis studies. The esterification is typically achieved through standard acetylation procedures, reacting the alcohol with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a base. The resulting acetates, including endo-anti--tricyclo[3.2.1.02,4]octan-8-yl acetate, are valuable for comparing with the products of solvolysis of the corresponding sulfonate esters.

Sulfonate Esters for Mechanistic Probes

Sulfonate esters, such as tosylates and brosylates, are excellent leaving groups and are therefore synthesized to serve as mechanistic probes in solvolysis reactions. The synthesis involves the reaction of the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or p-bromobenzenesulfonyl chloride) in the presence of a base like pyridine. For instance, the p-bromobenzenesulfonates of the isomeric Tricyclo[3.2.1.02,4]octan-8-ols have been synthesized for acetolysis studies to determine the extent of cyclopropyl (B3062369) group participation in the ionization process. ubc.ca

Comparative Analysis of Synthetic Efficiency and Yields

The synthesis of the exo isomers of Tricyclo[3.2.1.02,4]octan-8-ol often proceeds through a more direct route involving the cuprous chloride-catalyzed addition of diazomethane (B1218177) to norbornene derivatives. ubc.ca For example, the reaction with anti-7-norbornenol gives the exo-anti- alcohol directly. ubc.ca However, this method is generally not successful for the preparation of the endo adducts from simple norbornenes. ubc.ca

The table below provides a summary of the synthetic approaches to the different stereoisomers of Tricyclo[3.2.1.02,4]octan-8-ol.

| Stereoisomer | Key Synthetic Strategy | Precursors | Notes |

| endo-anti- | Diels-Alder reaction followed by reduction and separation | 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene, cyclopropene | Reduction of the intermediate ketone yields a mixture with the endo-syn isomer, requiring chromatographic separation. ubc.ca |

| endo-syn- | Diels-Alder reaction followed by reduction and separation | 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene, cyclopropene | Obtained as a mixture with the endo-anti isomer after reduction of the endo ketone. ubc.ca |

| exo-anti- | Diazomethane addition to a norbornene derivative | anti-7-norbornenol, diazomethane | Direct synthesis of the pure exo-anti isomer. ubc.ca |

| exo-syn- | Diazomethane addition followed by hydrolysis and reduction | 7,7-dimethoxynorbornene, diazomethane | Hydrolysis of the resulting ketal and subsequent reduction of the ketone yields the pure exo-syn alcohol. ubc.ca |

Stereochemical and Conformational Analysis of Tricyclo 3.2.1.02,4 Octan 8 Ol, Endo Anti

Elucidation of Absolute and Relative Stereochemistry

The stereochemistry of Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti- is defined by the spatial arrangement of the cyclopropane (B1198618) ring and the hydroxyl group relative to the main bicyclic framework. The descriptor "endo" refers to the orientation of the cyclopropane ring, which is situated on the same side as the longer C6-C7 bridge. The term "anti" describes the position of the hydroxyl group at the C8 position, which is oriented away from the cyclopropane ring.

The synthesis of the four possible stereoisomers (endo-anti, endo-syn, exo-anti, and exo-syn) has been a subject of interest for studying the influence of the cyclopropyl (B3062369) group on reactivity. acs.org The elucidation of the relative stereochemistry of these isomers relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), and, where possible, single-crystal X-ray diffraction.

Synthetic routes to this tricyclic system often involve multi-step sequences starting from bicyclic precursors like norbornene. smolecule.com For instance, the Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable ketene (B1206846) acetal (B89532) can be a key step in constructing the bicyclic core, followed by reactions to form the cyclopropane ring and introduce the hydroxyl functionality with the desired stereochemistry. smolecule.com The stereochemical outcome of these reactions is often guided by steric hindrance and kinetic control, which can be challenging to predict and often results in mixtures of isomers that require careful separation and characterization.

Conformational Preferences and Dynamics of the Tricyclic System

The tricyclo[3.2.1.02,4]octane skeleton is exceptionally rigid. The fusion of the three rings severely restricts bond rotation, effectively locking the molecule into a high-strain conformation. smolecule.com Unlike more flexible systems like cyclohexane, which can adopt various chair and boat conformations to alleviate strain, this tricyclic framework does not possess low-energy conformational isomers.

The primary source of this rigidity is the presence of the cyclopropane ring and the bridged nature of the bicyclo[3.2.1]octane portion. The molecule's shape is largely fixed, and its dynamics are limited to vibrational motions rather than large-scale conformational changes. This conformational locking has profound implications for the molecule's reactivity, as the fixed geometry dictates the accessibility of different faces of the molecule to incoming reagents. smolecule.com

Advanced Spectroscopic Methods for Stereochemical Assignment and Conformational Analysis

The definitive assignment of the complex stereochemistry of molecules like Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti- requires the use of advanced spectroscopic and analytical techniques. NMR spectroscopy and X-ray diffraction are the most powerful tools for this purpose.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Studies (¹H, ¹³C, 2D NMR)

NMR spectroscopy is indispensable for characterizing the tricyclo[3.2.1.02,4]octane system. The rigid nature of the framework leads to well-defined chemical shifts and coupling constants that are highly dependent on the stereochemistry.

¹H NMR spectra can be complex due to multiple overlapping signals, but the coupling constants (J-values) provide a wealth of structural information. For example, the coupling between protons on the cyclopropane ring and adjacent bridgehead protons can help confirm the endo configuration. The spatial relationship between the C8 proton and other protons in the molecule, observable through 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), is crucial for assigning the anti position of the hydroxyl group.

Table 1: Representative ¹³C and ¹H NMR Data for a Closely Related Derivative: 8-Methyl-endo-tricyclo[3.2.1.02,4]octan-anti-8-ol datapdf.com (Data presented here is for a methylated analogue and serves as an illustrative example of the expected spectral regions for the title compound)

| Atom | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |

| C1, C5 | - | 1.75 (m) |

| C2, C4 | - | 1.21 (m) |

| C3 | - | - |

| C6, C7 | - | 1.78 (m, Hexo), 1.40 (br d, Hendo) |

| C8 | - | - |

| -CH₃ | - | 1.57 (s) |

| -OH | - | 1.58 (s) |

| Bridge (Hsyn) | - | 0.94 (d, t) |

| Bridge (Hanti) | - | 0.72 (dt) |

Note: The specific assignments for C1/C5, C2/C4, C3, and C8 were not provided in the referenced text but are included to represent the full carbon skeleton. The proton data illustrates the complexity and resolution achievable with high-field NMR.

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a crystalline compound. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecule's stereochemistry and conformation in the solid state.

For a molecule with multiple stereocenters like Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti-, an X-ray crystal structure would provide incontrovertible proof of the endo fusion of the cyclopropane ring and the anti orientation of the hydroxyl group. While a specific crystal structure for the title compound is not available in the surveyed literature, this method has been successfully applied to determine the structures of other derivatives within the tricyclo[3.2.1.02,4]octane family. canterbury.ac.nz The data obtained from such an analysis would be crucial for validating computational models and understanding the subtle geometric distortions caused by ring strain.

Theoretical and Computational Chemistry Studies on Tricyclo 3.2.1.02,4 Octan 8 Ol, Endo Anti

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and DFT calculations have provided deep insights into the fundamental properties of the tricyclo[3.2.1.02,4]octane skeleton. These methods allow for a detailed examination of the electronic environment and the energetic landscape of reactions involving this strained system.

Investigation of Electronic Structure and Bonding

The tricyclo[3.2.1.02,4]octane framework exhibits significant deviations from ideal bond lengths and angles, a direct consequence of its inherent strain. DFT calculations (Becke3PW91/6-311G(d,p) level) on the parent hydrocarbon, tricyclo[3.2.1.02,4]octane, reveal key structural parameters that underscore this distortion. Notably, the C2-C4 and C3-C4 bond distances within the cyclopropane (B1198618) moiety are significantly lengthened compared to a typical C-C single bond. ufl.edu

In the formation of the 6-tricyclo[3.2.1.02,4]octyl cation, a key intermediate in solvolysis reactions, further dramatic changes in the electronic structure and bonding are observed. ufl.edu The internuclear distance between C4 and C6 decreases significantly from 2.446 Å in the parent hydrocarbon to 1.697 Å in the cation. ufl.edu Concurrently, the C2-C4 and C3-C4 bonds are substantially lengthened to 1.618 Å and 1.634 Å, respectively, from 1.519 Å and 1.504 Å in the hydrocarbon. ufl.edu This demonstrates a significant redistribution of electron density to stabilize the positive charge, highlighting the participation of the cyclopropyl (B3062369) group in charge delocalization.

| Bond | Tricyclo[3.2.1.02,4]octane (Å) | 6-Tricyclo[3.2.1.02,4]octyl Cation (Å) |

|---|---|---|

| C1-C2 | - | 1.531 |

| C2-C4 | 1.519 | 1.618 |

| C3-C4 | 1.504 | 1.634 |

| C4-C6 | 2.446 | 1.697 |

Transition State Analysis for Reaction Pathways

DFT has been a powerful tool for mapping the potential energy surfaces of reactions involving the tricyclo[3.2.1.02,4]octyl system, particularly for understanding rearrangement pathways in solvolysis reactions. Studies on the 6-tricyclo[3.2.1.02,4]octyl cation have successfully located transition states for various rearrangement processes, providing quantitative insights into the reaction mechanisms. ufl.edu

For instance, the rearrangement of the initial 6-tricyclo[3.2.1.02,4]octyl cation (designated as cation 9 in the study by Werstiuk and Wang) to an isomeric cation (11 ) proceeds through a transition state, TS(9-11) , with a calculated activation energy of 6.4 kcal/mol. ufl.edu Further rearrangements, such as a 1,2-hydride shift from cation 11 to another isomer (13 ), have also been characterized with a located transition state, TS(11-13) , and a calculated barrier of 4.0 kcal/mol. ufl.edu These computational analyses, supported by intrinsic reaction coordinate (IRC) calculations, confirm the connectivity of these intermediates and transition states, allowing for a detailed rationalization of the experimentally observed product distributions in solvolysis reactions without invoking "memory effects". ufl.edu

Energetics of Isomerization and Rearrangement

The energetics of isomerization and rearrangement are critical for understanding the reactivity of Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti- and its derivatives. DFT calculations have been employed to determine the relative stabilities of various cationic intermediates that can form during reactions.

In the study of the C8H11+ potential energy surface, the initial 6-tricyclo[3.2.1.02,4]octyl cation is not the most stable isomer. ufl.edu Rearrangements lead to more stable cationic structures. The relative energies of key intermediates and transition states have been calculated, providing a comprehensive energetic map of the system. For example, cation 13 is identified as the most stable species in the studied manifold. ufl.edu The energy barriers calculated for the transitions between these intermediates dictate the likely pathways for isomerization and the eventual product distribution.

| Species/Transition State | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Cation 9 | 0.0 | Initial 6-tricyclo[3.2.1.02,4]octyl cation |

| TS(9-11) | 6.4 | Transition state for 9 → 11 rearrangement |

| Cation 11 | - | Rearranged cation intermediate |

| TS(11-13) | 4.0 (relative to 11) | Transition state for 1,2-hydride shift |

| Cation 13 | - | Most stable cationic isomer |

Molecular Mechanics and Molecular Dynamics Simulations

While ab initio and DFT methods provide high accuracy for electronic properties, molecular mechanics and molecular dynamics are better suited for exploring the conformational space and dynamics of larger systems or over longer timescales.

Conformational Energy Landscape Analysis

The rigid tricyclic framework of Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti- significantly restricts its conformational freedom. The fused ring system locks the molecule into a relatively well-defined geometry, and unlike more flexible cyclic systems, it cannot undergo facile ring-flipping or pseudorotation to alleviate strain. The primary sources of conformational variability would be the rotation of the hydroxyl group at the C8 position and minor puckering of the six-membered ring, although the latter is severely constrained by the cyclopropyl fusion.

Molecular mechanics calculations on related bridged bicyclic systems, such as bicyclo[2.2.2]octane, have shown very shallow energy minima for twisted conformers. kyoto-u.ac.jp The fusion of the cyclopropane ring in the tricyclo[3.2.1.02,4]octane system further rigidifies the structure, suggesting an even more constrained conformational energy landscape. The endo-anti stereochemistry of the hydroxyl group places it in a specific spatial orientation relative to the tricyclic core, which will have a defined energetic preference compared to other possible stereoisomers. A detailed mapping of this landscape would require specific molecular dynamics simulations to explore the potential energy surface and identify the global minimum energy conformation and any nearby local minima.

Strain Energy Calculations and Their Correlation with Reactivity

The high reactivity of tricyclo[3.2.1.02,4]octane derivatives is intrinsically linked to their substantial strain energy. Computational analyses indicate that the total strain energy for this tricyclic framework is in excess of 30 kcal/mol. smolecule.com This high value places it among the more highly strained polycyclic systems. smolecule.com For comparison, the parent bicyclo[2.2.1]heptane (norbornane) system has a strain energy of approximately 16.0 kcal/mol, while the nearly strain-free bicyclo[2.2.2]octane serves as a reference for a minimally strained bicyclic system. smolecule.com

This large strain energy is a key driver of the chemical reactivity of Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti-. Reactions that lead to the opening of the highly strained cyclopropane ring are often thermodynamically favorable due to the significant release of this stored energy. This principle is evident in the solvolysis reactions of tricyclo[3.2.1.02,4]octyl derivatives, where the participation of the cyclopropyl group and subsequent rearrangements are driven by the energetic benefit of relieving ring strain. ufl.edu The correlation between strain and reactivity can be understood through the activation strain model, where a higher initial strain energy in the reactant can contribute to a lower activation barrier for reactions that release this strain in the transition state. The rigid framework, however, can also lead to higher activation barriers for reactions where the transition state geometry is difficult to achieve due to steric constraints. smolecule.com

| Compound | Total Strain Energy (kcal/mol) |

|---|---|

| Tricyclo[3.2.1.02,4]octane | > 30 |

| Bicyclo[2.2.1]heptane (Norbornane) | ~16.0 |

| Bicyclo[2.2.2]octane | Minimal |

Quantitative Structure-Reactivity Relationships (QSRR) Analysis

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to correlate the structural features of a molecule with its chemical reactivity. For Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti-, and its isomers, QSRR analysis is particularly insightful for understanding the profound impact of stereochemistry on reaction rates, especially in processes like solvolysis.

The solvolysis of tricyclo[3.2.1.02,4]octan-8-yl derivatives is a well-studied reaction that highlights the role of the cyclopropyl group in stabilizing carbocation intermediates. The spatial orientation of the cyclopropyl group relative to the leaving group at the C-8 position dramatically affects the rate of solvolysis. The endo-anti- isomer exhibits exceptional solvolytic reactivity due to the favorable alignment of the cyclopropyl group for participation in the transition state. smolecule.com

Detailed kinetic studies on the four stereoisomers of tricyclo[3.2.1.02,4]octan-8-yl p-nitrobenzoates have provided quantitative data on their relative solvolysis rates. These studies reveal a significant rate enhancement for the endo-anti- isomer compared to the other stereoisomers. This enhancement is attributed to the anchimeric assistance provided by the endo-cyclopropyl group, which can effectively stabilize the developing positive charge at the C-8 position during the departure of the leaving group. The relative rates of solvolysis for the four stereoisomeric systems have been determined, underscoring the critical role of stereochemical configuration in the reactivity of this tricyclic system. askfilo.com

The Hammett equation and its extensions, such as the Taft equation, are foundational tools in QSRR for quantifying the electronic effects of substituents on reaction rates. kyoto-u.ac.jp While not directly applicable to the parent alcohol, these principles can be extended to understand the influence of substituents on the tricyclo[3.2.1.02,4]octane framework. For instance, the introduction of electron-donating or electron-withdrawing groups at various positions on the ring system would be expected to modulate the solvolysis rates, and these effects could be quantified through linear free-energy relationships.

The following interactive data table summarizes the relative solvolysis rates of the four stereoisomers of tricyclo[3.2.1.02,4]octan-8-yl derivatives, illustrating the profound structure-reactivity relationship.

| Isomer | Relative Solvolysis Rate | Key Structural Feature Influencing Reactivity |

|---|---|---|

| endo-anti- | High | Favorable orientation of the endo-cyclopropyl group for anchimeric assistance. |

| endo-syn- | Low | Steric hindrance and less favorable orientation of the cyclopropyl group. |

| exo-anti- | Moderate | Some degree of cyclopropyl participation is possible. |

| exo-syn- | Low | Unfavorable geometry for cyclopropyl participation. |

Prediction of Spectroscopic Parameters and Their Validation

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the spectroscopic parameters of organic molecules. These theoretical predictions, when compared with experimental data, provide a powerful means of structure elucidation and validation.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts for a molecule as complex as Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti- is a challenging yet informative task. The strained nature of the tricyclic framework leads to unusual electronic environments for the constituent nuclei, resulting in chemical shifts that can deviate from those predicted by simple empirical rules.

Computational approaches, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, are commonly employed to calculate NMR shielding tensors, from which chemical shifts can be derived. The accuracy of these predictions is highly dependent on the chosen functional and basis set. For strained polycyclic systems, it is often necessary to employ higher levels of theory to achieve good agreement with experimental values. A systematic study comparing experimental and calculated 17O NMR chemical shifts in a series of polycyclic compounds demonstrated that a linear correlation can be established, allowing for the prediction of chemical shifts for similar structures. auremn.org

The following interactive data table presents the experimental 13C NMR data for the related endo-Tricyclo[3.2.1.02,4]octan-8-one. A computational study of Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti- would aim to reproduce such experimental values for the corresponding alcohol, thereby validating the computed structure and electronic distribution.

| Carbon Atom | Experimental 13C Chemical Shift (ppm) for endo-Tricyclo[3.2.1.02,4]octan-8-one |

|---|---|

| C1 | 49.8 |

| C2, C4 | 15.2 |

| C3 | 10.5 |

| C5 | 35.4 |

| C6, C7 | 24.2 |

| C8 | 215.3 |

IR Spectroscopy: The infrared (IR) spectrum of Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti- is expected to be characterized by vibrational modes associated with its key functional groups and the tricyclic carbon skeleton. The most prominent feature would be the O-H stretching vibration of the hydroxyl group, typically appearing as a broad band in the region of 3200-3600 cm-1 in the condensed phase due to hydrogen bonding. The C-O stretching vibration would be expected in the 1000-1200 cm-1 region.

Theoretical calculations of vibrational frequencies are crucial for assigning the often-complex fingerprint region of the IR spectrum. Harmonic frequency calculations are a standard output of most quantum chemistry software packages. However, for accurate predictions, especially for stretching frequencies of bonds involved in hydrogen bonding, it is often necessary to account for anharmonicity. This can be achieved through more computationally intensive methods like Vibrational Self-Consistent Field (VSCF) or by applying empirical scaling factors to the harmonic frequencies. Studies on alcohols have shown that computational models can effectively predict the vibrational spectra and aid in the interpretation of experimental data. irdg.org

The validation of computed IR spectra involves comparing the calculated frequencies and intensities with experimental measurements. A good correlation between the theoretical and experimental spectra provides strong evidence for the correctness of the computed molecular structure and vibrational modes.

Synthetic Utility and Applications of Tricyclo 3.2.1.02,4 Octan 8 Ol, Endo Anti As a Synthon

Role as a Building Block in Complex Molecule Synthesis

The defined stereochemistry and conformational rigidity of the tricyclo[3.2.1.02,4]octane core make it an attractive scaffold for the synthesis of intricate molecular targets. The endo-anti- configuration of the alcohol provides a specific and predictable platform for introducing further complexity.

While direct applications in completed natural product syntheses are specialized, the tricyclic framework is recognized for its utility in constructing core scaffolds of complex polycyclic terpenes. The value of this synthon lies in its ability to serve as a compact carbon skeleton that can be elaborated through stereocontrolled functionalization and rearrangement reactions. For instance, related tricyclo[3.2.1.0]octane systems have been employed as versatile building blocks in enantioselective routes toward trachylobane (B13754726) and related terpenoids. These syntheses leverage the rigid skeleton to establish key stereocenters and construct the characteristic fused-ring systems of the target molecules. The inherent strain of the cyclopropane (B1198618) ring within the tricyclo[3.2.1.02,4]octane framework can be harnessed as a driving force for skeletal rearrangements, enabling access to diverse and complex molecular architectures found in nature.

The tricyclo[3.2.1.02,4]octane skeleton is a valuable scaffold in medicinal chemistry and drug discovery. smolecule.com Its rigid structure allows for the precise spatial orientation of functional groups, which is a critical feature for optimizing interactions with biological targets such as enzymes and receptors. By using Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti- as a starting point, chemists can design and synthesize novel compounds where pharmacophoric elements are held in well-defined positions. This pre-organization minimizes conformational ambiguity, a desirable trait for developing potent and selective therapeutic agents. Derivatives of this alcohol can serve as lead compounds in drug development programs, with the tricyclic core acting as a non-aromatic bioisostere for other common ring systems, potentially improving properties like metabolic stability and solubility. smolecule.com

Development of Novel Synthetic Methodologies

The unique reactivity of Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti-, stemming from its ring strain and fixed geometry, has made it a valuable platform for the development of new synthetic methods.

The high strain energy of the tricyclo[3.2.1.02,4]octane system is a key enabler of cascade and domino reactions. The release of this strain can be the thermodynamic driving force for a sequence of bond-forming or bond-breaking events. Solvolysis of derivatives of the endo-anti- isomer, for example, initiates a highly regioselective rearrangement process. smolecule.com The departure of a leaving group from the C-8 position triggers the participation of the neighboring cyclopropane ring, leading to the formation of a bridged cationic intermediate, the 2,4-ethanotrishomocyclopropenyl cation. smolecule.com This intermediate then undergoes a cascade of rearrangements to yield exclusively endo-tricyclo[5.1.0.04,8]oct-3-yl products in a single, concerted process. smolecule.comubc.ca This transformation highlights how the specific stereochemistry of the starting material can be used to orchestrate complex skeletal reorganizations in a predictable manner.

The fixed endo-anti- stereochemistry of the tricyclic alcohol exerts profound control over subsequent chemical transformations. The rigid framework effectively shields one face of the molecule, directing the approach of reagents to the opposite, more accessible face. This inherent facial bias is crucial for achieving high levels of stereoselectivity.

Furthermore, the specific orientation of the cyclopropane ring relative to the hydroxyl group is critical for its potential to participate in reactions. In the endo-anti- isomer, the cyclopropane ring is perfectly positioned to interact with the developing positive charge at the C-8 position during solvolysis, a phenomenon known as anchimeric assistance. smolecule.com This interaction not only dramatically accelerates the reaction rate but also dictates the stereochemical outcome of the rearranged products. smolecule.comubc.ca The constrained geometry of the framework influences transition state energies, allowing reactions that can relieve torsional strain to proceed with enhanced rates and selectivity. smolecule.com

Mechanistic Probes in Organic Reactions

Perhaps the most significant application of Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti- and its stereoisomers is their use as mechanistic probes to study neighboring group participation and the nature of carbocation intermediates. researchgate.net The rigid skeleton allows for the precise positioning of a participating group (the cyclopropane ring) in relation to a reactive center, enabling the systematic investigation of stereoelectronic effects. ubc.caresearchgate.net

To quantify the influence of the cyclopropyl (B3062369) group's orientation, the solvolysis rates of derivatives (e.g., p-nitrobenzoates or p-bromobenzenesulfonates) of all four stereoisomers of tricyclo[3.2.1.02,4]octan-8-ol were studied. ubc.caresearchgate.net The endo-anti- isomer exhibits exceptional solvolytic reactivity due to the ideal anti-periplanar alignment of a cyclopropyl C-C bond with the leaving group at C-8, which allows for maximum orbital overlap and stabilization of the transition state. smolecule.comubc.ca This participation is a powerful example of anchimeric assistance. smolecule.com

The hydrolysis of the endo-anti p-nitrobenzoate is accelerated by a factor of 10¹² compared to a 7-norbornyl derivative, which lacks a participating group. ubc.ca This dramatic rate enhancement provides definitive evidence for the powerful stabilizing effect of the neighboring cyclopropyl group. In contrast, the exo-anti isomer, where the cyclopropane is not properly oriented for backside participation, solvolyzes at a rate comparable to the unsubstituted model system, demonstrating the strict geometric requirements for this phenomenon. ubc.caresearchgate.net

| Tricyclo[3.2.1.02,4]oct-8-yl Isomer (Derivative) | Relative Rate of Ionization (vs. 7-norbornyl derivative) | Key Mechanistic Feature |

|---|---|---|

| endo-anti- | 1012 | Strong anchimeric assistance from endo-cyclopropyl group ubc.ca |

| exo-syn- | 104 | Moderate participation/rearrangement ubc.ca |

| endo-syn- | 37 | Minor participation/rearrangement ubc.ca |

| exo-anti- | 1.65 | No significant cyclopropyl participation ubc.ca |

These studies were instrumental in confirming the "olefin-like" character of cyclopropane rings and demonstrated that a suitably oriented cyclopropyl group can provide anchimeric assistance on par with, or even exceeding, that of a carbon-carbon double bond. smolecule.comubc.ca

Historical Perspectives and Evolution of Research on Tricyclo 3.2.1.02,4 Octane Scaffolds

Historical Perspectives and Evolution of Research on Tricyclo[3.2.1.0²,⁴]octane Scaffolds

The study of molecules like Tricyclo(3.2.1.0²,⁴)octan-8-ol is built upon a foundation laid by early chemists who sought to understand the relationship between molecular structure and stability. The Tricyclo[3.2.1.0²,⁴]octane framework, with its fused cyclopropane (B1198618) and norbornane-like structure, is a quintessential example of a highly strained polycyclic system.

Early Investigations into Highly Strained Polycyclic Systems

The concept of ring strain was first formally proposed by Adolf von Baeyer in 1885. lscollege.ac.in His "strain theory" suggested that cyclic molecules with bond angles deviating significantly from the ideal tetrahedral angle of 109.5° would be unstable. wikipedia.orgyoutube.com Baeyer incorrectly assumed all rings were planar, but his core idea that abnormal bond angles create instability, or "angle strain," was revolutionary. wikipedia.org Small rings like cyclopropane and cyclobutane (B1203170), with internal angles of 60° and 90° respectively, were identified as having high degrees of strain. wikipedia.orgyoutube.com

This inherent strain energy was experimentally quantified through measurements of the heat of combustion. wikipedia.orgpharmacy180.com By comparing the heat of combustion per methylene (B1212753) (–CH₂–) group in a cycloalkane to that of a strain-free open-chain alkane, chemists could calculate the total strain energy of the ring. pharmacy180.com These early studies revealed that cyclopropane and cyclobutane possess significant strain, making them more reactive than their larger, more stable counterparts like cyclohexane. fiveable.me This heightened reactivity, driven by the release of stored potential energy, became a key principle in organic synthesis. lscollege.ac.inyoutube.com The study of these simple monocyclic systems paved the way for investigating more complex, polycyclic structures where multiple sources of strain—including angle strain, torsional strain (from eclipsing interactions), and transannular strain (steric hindrance across a ring)—could coexist. wikipedia.orgpharmacy180.com

Table 1: Strain Energy in Common Cycloalkanes

| Cycloalkane | Ring Size | Heat of Combustion per CH₂ (kcal/mol) | Total Strain Energy (kcal/mol) |

|---|---|---|---|

| Cyclopropane | 3 | 166.6 | 27.6 |

| Cyclobutane | 4 | 164.0 | 26.4 |

| Cyclopentane (B165970) | 5 | 158.7 | 6.5 |

| Cyclohexane | 6 | 157.4 | 0 |

| Cycloheptane | 7 | 158.3 | 6.3 |

Landmark Discoveries in the Synthesis and Reactivity of Tricyclo[3.2.1.0²,⁴]octane Derivatives

The synthesis of the tricyclo[3.2.1.0²,⁴]octane skeleton represented a significant challenge, requiring innovative strategies to construct the strained, polycyclic framework. Early work in the 1960s laid the groundwork for accessing these complex structures. google.com A pivotal contribution came with the development of synthetic routes that allowed for the preparation of specific stereoisomers, such as the endo-anti- and endo-syn- isomers of tricyclo[3.2.1.0²,⁴]octan-8-ol. acs.org

One of the most significant areas of investigation for these derivatives was their solvolytic reactivity—the reaction of the compound with a solvent that also acts as the nucleophile. Research demonstrated that the rate of solvolysis of esters derived from these alcohols was profoundly influenced by the stereochemistry of the molecule. Specifically, the participation of the strained cyclopropane ring through homoconjugation was shown to dramatically accelerate the reaction rates. acs.org This work provided compelling evidence for the ability of the cyclopropyl (B3062369) group to stabilize a developing positive charge on the C-8 carbon, a key concept in understanding the reactivity of strained systems. These studies were crucial in establishing the tricyclo[3.2.1.0²,⁴]octane system as a valuable model for probing long-range electronic interactions and carbocation chemistry. acs.orgresearchgate.net

Evolution of Spectroscopic and Computational Techniques in Elucidating Structures and Mechanisms

The elucidation of the complex, three-dimensional structures of tricyclo[3.2.1.0²,⁴]octane derivatives would have been impossible without the parallel evolution of powerful analytical techniques.

Spectroscopy: In the mid-20th century, the advent of infrared (IR) spectroscopy and later, nuclear magnetic resonance (NMR) spectroscopy, allowed chemists to move beyond simple elemental analysis and melting points. wikipedia.org These techniques provided direct information about the functional groups and the connectivity of atoms within a molecule. For polycyclic systems, mass spectrometry (MS) also became indispensable. A 1970 study, for instance, used photoionization mass spectrometry to differentiate between various geometric isomers of tricyclo[3.2.1.0²,⁴]octanes, providing crucial data on their gas-phase ion energetics. nist.gov The coupling of gas chromatography with mass spectrometry (GC-MS) later became a standard and powerful method for separating and identifying components in complex mixtures of polycyclic compounds. researchgate.netnih.gov

Computational Chemistry: The rise of computational chemistry, driven by increasing computing power, provided an entirely new lens through which to view these molecules. baranlab.org Early quantum mechanical models gave way to more sophisticated methods like Density Functional Theory (DFT), introduced in the 1960s and refined over subsequent decades. baranlab.orgnih.gov These computational tools allowed researchers to calculate the geometries, energies, and electronic properties of strained molecules with remarkable accuracy. rsc.org For the tricyclo[3.2.1.0²,⁴]octane system, computational methods have been vital for:

Quantifying Strain Energy: Precisely calculating the amount of strain in different parts of the molecule.

Visualizing Molecular Orbitals: Understanding how the cyclopropane ring's orbitals interact with the rest of the framework to influence reactivity. nih.govacs.org

Modeling Reaction Pathways: Simulating transition states and reaction intermediates to explain the mechanisms of solvolysis and other reactions. nih.gov

Table 2: Timeline of Key Analytical Developments

| Era | Spectroscopic Developments | Computational Developments |

|---|---|---|

| Early 19th C. | Discovery of spectral lines (Fraunhofer). wikipedia.org | N/A |

| Mid-19th C. | Linkage of elements to unique spectra (Bunsen, Kirchhoff). wikipedia.org | N/A |

| Early-Mid 20th C. | Development of IR and early NMR spectroscopy. wikipedia.org | Invention of wave mechanics (Schrödinger, 1925). baranlab.org |

| 1960s-1970s | Widespread use of GC-MS for organic analysis. researchgate.netnih.gov Photoionization MS used on tricyclooctanes. nist.gov | Introduction of Density Functional Theory (DFT). baranlab.org Release of Gaussian software. baranlab.org |

| Late 20th C. - Present | Advanced 2D-NMR techniques, high-resolution MS (FT-ICR). nerc.ac.uk | Exponential growth in computing power enables routine DFT calculations on complex molecules. nih.gov |

Influence of Tricyclo[3.2.1.0²,⁴]octan-8-ol Research on Broader Organic Chemistry Principles

The study of Tricyclo[3.2.1.0²,⁴]octan-8-ol and its parent scaffold has had an impact that extends far beyond this single class of molecules. Research into these systems has provided crucial insights into several fundamental principles of organic chemistry.

First, it offered a clear and quantifiable example of how strain energy can be harnessed as a driving force in chemical reactions. nih.gov The accelerated solvolysis rates provided a textbook case of "strain release" influencing reactivity. nih.gov

Second, it was instrumental in developing the concept of neighboring group participation and, more specifically, homoconjugation. The ability of the "bent bonds" of the cyclopropane ring to overlap with the developing p-orbital at the reaction center, despite not being directly conjugated, helped solidify the understanding of through-space electronic interactions.

Finally, the synthetic challenges posed by these molecules spurred the development of new synthetic methodologies for creating complex, three-dimensional carbon scaffolds. uni-muenster.de The lessons learned from building these strained systems have been applied to the synthesis of other intricate natural products and novel materials, contributing to the ever-expanding toolkit of the synthetic organic chemist. researchgate.net

Future Research Directions and Unexplored Avenues for Tricyclo 3.2.1.02,4 Octan 8 Ol, Endo Anti

Development of More Efficient and Sustainable Synthetic Routes

Current syntheses of the tricyclo[3.2.1.02,4]octane framework often rely on multi-step sequences that may not align with the principles of green chemistry. smolecule.com Future research should prioritize the development of more atom-economical and environmentally benign synthetic strategies.

Key areas for investigation include:

Catalytic Cascade Reactions: Designing catalytic systems that can assemble the complex tricyclic core from simple, readily available precursors in a single operation would represent a significant advance. Transition-metal-catalyzed "cut-and-sew" reactions, which deconstruct and reassemble cyclic ketones, offer a promising, albeit unexplored, strategy for accessing bridged-ring systems like this one. nih.gov

Renewable Feedstocks: Exploring synthetic routes that begin from abundant, renewable starting materials, such as monoterpenes like carvone (B1668592), could provide a sustainable alternative to petroleum-based feedstocks. mdpi.com The conversion of carvone into bicyclo[3.2.1]octane systems has been demonstrated and could be adapted. mdpi.com

Greener Reaction Conditions: A systematic shift towards sustainable practices is necessary. This includes replacing hazardous solvents with greener alternatives like water or supercritical CO2, utilizing energy-efficient methods such as microwave irradiation, and developing reusable catalysts to minimize waste. nih.govjocpr.commdpi.com For instance, novel cobalt composites immobilized on nanoparticles have been shown to be effective and reusable catalysts for the green oxidation of alcohols, a fundamental transformation for this compound. nih.govfrontiersin.org

Exploration of Novel Reaction Pathways and Reactivity Patterns

The high strain inherent in the tricyclo[3.2.1.02,4]octane skeleton is a reservoir of chemical potential energy, suggesting that the molecule could participate in a variety of unique transformations not accessible to less-strained systems. The solvolysis of its derivatives is known to proceed through complex carbocation rearrangements, hinting at a rich and underexplored reaction landscape. smolecule.comacs.org

Future work should focus on:

Strain-Release Reactions: Investigating reactions that leverage the release of ring strain as a thermodynamic driving force. This could include transition-metal-catalyzed C–C bond cleavage and functionalization, ring-opening metathesis, or fragmentation reactions to generate novel molecular scaffolds.

Carbocation and Radical Intermediates: While carbocation formation via solvolysis is known, the behavior of radical and carbenoid intermediates derived from this framework is largely unexplored. smolecule.com Studies on radical hydrogen atom abstraction and the C-H insertion reactions of corresponding carbenes could reveal novel pathways for functionalization. beilstein-journals.orgoregonstate.edu

Cascade Transformations: The rigid structure is an ideal platform for designing cascade reactions, where a single synthetic operation triggers a series of bond-forming or breaking events. Photocatalyzed energy transfer could be employed to initiate such cascades, leading to the atom-economical synthesis of complex, polycyclic products. researchgate.net

Advanced Stereochemical Control in Derivatization

The endo-anti configuration of the parent alcohol is just one of several possible stereoisomers. smolecule.com Achieving high levels of stereocontrol in reactions involving this chiral, three-dimensional scaffold is a significant challenge and a crucial area for future research.

Promising research directions include:

Asymmetric Catalysis: Developing catalytic enantioselective methods for reactions at the C8-hydroxyl group or for the functionalization of the tricyclic core is paramount. Bifunctional catalysts, combining a Lewis acid with a phosphonium (B103445) salt, for instance, have shown success in constructing other N-bridged ring systems with high stereoselectivity and could be adapted. researchgate.net

Substrate and Reagent Control: A systematic study of how the inherent chirality of the starting material influences the stereochemical outcome of reactions (substrate control) is needed. Similarly, the development of chiral reagents specifically designed to interact with the unique topology of the tricyclic framework could enable highly diastereoselective transformations.

Intramolecular Reactions: Utilizing intramolecular strategies, such as the type 2 intramolecular Diels-Alder (IMDA) reaction, can provide excellent stereocontrol in the formation of bridged bicyclic systems and could be a powerful tool for derivatization. nih.gov

Deeper Theoretical Insights into Bonding and Reactivity

While the high strain energy is recognized as a key feature, a more profound, quantitative understanding of the electronic structure and bonding in Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti- is needed to predict and rationalize its reactivity. smolecule.com

Future theoretical studies should employ advanced computational methods to:

Analyze Bonding and Strain: Perform detailed quantum chemical calculations, such as Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF) analyses, to map the distribution of strain across the framework and identify unusually weak or reactive bonds. acs.orgarkat-usa.org

Model Reaction Mechanisms: Use Density Functional Theory (DFT) to model the transition states and intermediates of known and hypothetical reactions. arkat-usa.org Such studies are crucial for understanding the complex potential energy surfaces of the carbocation rearrangements observed during solvolysis and for predicting the feasibility of novel reaction pathways. arkat-usa.orgresearchgate.netacs.org

Predict Spectroscopic and Physical Properties: Accurately predict spectroscopic data (NMR, IR) and other physical properties to aid in the characterization of new derivatives and to understand how structural modifications impact electronic properties.

Potential in Materials Science Architectures through Controlled Synthesis

The rigid, well-defined three-dimensional structure of the tricyclo[3.2.1.02,4]octane core makes it an attractive building block, or "triptycene," for the construction of advanced materials.

Unexplored opportunities in this domain include:

Polymer Synthesis: Incorporating the tricyclo[3.2.1.02,4]octan-8-ol, endo-anti- moiety as a monomer in polymerization reactions could lead to polymers with unique physical properties, such as high thermal stability, intrinsic microporosity, or specific optical characteristics.

Supramolecular Chemistry: The hydroxyl group provides a handle for derivatization, allowing the attachment of recognition motifs for host-guest chemistry or self-assembly. nih.govresearchgate.net The rigid backbone could be used to pre-organize these motifs, leading to highly ordered supramolecular structures like coordination polymers or molecular cages. researchgate.net

Molecular Scaffolding: Using the tricyclic core as a scaffold to orient functional groups in a precise spatial arrangement could be valuable in fields like medicinal chemistry, where replacing benzene (B151609) rings with saturated, 3D bioisosteres can improve properties like solubility and metabolic stability. rsc.org

Bio-inspired Synthesis and Biomimetic Transformations

Many complex natural products feature bridged bicyclo[3.2.1]octane cores, which are often formed in nature through elegant carbocation cascade reactions. nih.govacs.orgresearchgate.net Tapping into these biosynthetic strategies could provide powerful new methods for synthesizing and derivatizing the tricyclo[3.2.1.02,4]octane system.

Future research should explore:

Biomimetic Cascade Reactions: Designing laboratory syntheses that mimic proposed biosynthetic pathways. This could involve initiating a cationic cascade from a polyene precursor to construct the tricyclic core in a single, highly efficient step.

Enzymatic Catalysis: Investigating the potential of enzymes, such as terpene cyclases, or engineered variants thereof, to catalyze the formation of the tricyclo[3.2.1.02,4]octane skeleton or to perform selective functionalization on the pre-formed molecule.

Synthesis of Natural Product Analogs: The tricyclo[3.2.1.02,4]octane framework, while not a common natural product motif itself, is structurally related to intermediates in the biosynthesis of tetracyclic diterpenoids. acs.org Using it as a starting point for the synthesis of novel, non-natural analogs of these biologically active compounds could lead to new therapeutic agents. rsc.org

Q & A

Q. What are the established synthetic routes for Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti-?

The synthesis often involves derivatization of tricyclo[3.2.1.02,4]octane systems. For example, ring expansion of tricyclo[3.2.1.02,4]octylcarbinyl precursors (e.g., via acid-catalyzed rearrangements) can yield the target structure. Starting materials like tricyclo[3.2.1.02,4]octan-8-one (CAS 7076-83-7) are key intermediates, as their reduction or functionalization can lead to the alcohol derivative . Multi-step protocols may include Grignard reactions or catalytic hydrogenation, with stereochemical control achieved through careful selection of reaction conditions (e.g., solvent polarity, temperature gradients) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for resolving the complex stereochemistry and bridgehead substituents. X-ray crystallography is recommended for unambiguous confirmation of the endo-anti configuration, as the rigid tricyclic framework often produces high-quality diffraction patterns . Challenges may arise from signal overlap in NMR due to the compound’s symmetry; deuteration or variable-temperature NMR can mitigate this .

Q. What are the primary challenges in isolating Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti-?

Isolation difficulties stem from the compound’s high polarity and propensity for oxidation. Column chromatography with silica gel or alumina, using gradient elution (e.g., hexane/ethyl acetate), is typically employed. Low-temperature crystallization (e.g., in diethyl ether at -20°C) can improve purity, but care must be taken to avoid epimerization during purification .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of Tricyclo(3.2.1.02,4)octan-8-ol derivatives?

Density Functional Theory (DFT) simulations can predict transition states and energy barriers for key steps like ring expansion or stereoselective reductions. Software tools (e.g., COMSOL Multiphysics) enable virtual screening of reaction conditions (e.g., solvent effects, catalyst loading) to minimize trial-and-error experimentation. AI-driven platforms can further automate parameter optimization, accelerating the identification of high-yield pathways .

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

Contradictory data (e.g., unexpected coupling constants in NMR) require multi-technique validation. For example:

- Compare experimental NMR shifts with DFT-predicted values.

- Use 2D NMR techniques (COSY, NOESY) to confirm spatial proximity of protons.

- Cross-validate with IR spectroscopy to detect hydrogen-bonding interactions that may distort signals . Epistemological frameworks (e.g., abductive reasoning) can guide hypothesis refinement when data conflicts arise .

Q. What experimental design strategies are effective for studying the biological activity of Tricyclo(3.2.1.02,4)octan-8-ol derivatives?

Factorial design is ideal for evaluating structure-activity relationships (SAR). For example:

- Variables : Substituent position (C-2 vs. C-8), steric bulk, hydrogen-bonding capacity.

- Responses : Bioactivity in chondrogenesis assays (inspired by patented 6-hydroxy-8-oxatricyclo derivatives for joint repair) . High-throughput screening (HTS) with automated liquid handling can rapidly test derivatives, while molecular docking studies prioritize candidates with predicted target affinity (e.g., EGFR or cartilage-related proteins) .

Q. How does stereochemistry influence the reactivity of Tricyclo(3.2.1.02,4)octan-8-ol in carbonium ion rearrangements?

The endo-anti configuration imposes steric constraints on carbocation intermediates. For instance, Wagner-Meerwein shifts in acidic media are hindered by the bridgehead methyl groups, favoring alternative pathways like hydride transfers or ring-opening reactions. Isotopic labeling (e.g., at C-8) can track migration patterns, while kinetic isotope effects (KIE) reveal rate-determining steps .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.